molecular formula C₁₅H₂₃ClN₄O₂ B1662759 Dazopride CAS No. 70181-03-2

Dazopride

Cat. No. B1662759
CAS RN: 70181-03-2
M. Wt: 326.82 g/mol
InChI Key: YFXIKEZOBJFVAQ-UHFFFAOYSA-N
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Patent
US04624961

Procedure details

The title compound was prepared as described in Example 6 of U.S. Pat. No. 4,207,327 from 4-acetamido-5-chloro-2-methoxy-benzoic acid thionyl chloride and 4-amino-1,2-diethylpyrazolidine, m.p. 117°-119° C.
Name
4-acetamido-5-chloro-2-methoxy-benzoic acid thionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.C([NH:8][C:9]1[C:17]([Cl:18])=[CH:16][C:12]([C:13]([OH:15])=O)=[C:11]([O:19][CH3:20])[CH:10]=1)(=O)C.[NH2:21][CH:22]1[CH2:26][N:25]([CH2:27][CH3:28])[N:24]([CH2:29][CH3:30])[CH2:23]1>>[NH2:8][C:9]1[C:17]([Cl:18])=[CH:16][C:12]([C:13]([NH:21][CH:22]2[CH2:26][N:25]([CH2:27][CH3:28])[N:24]([CH2:29][CH3:30])[CH2:23]2)=[O:15])=[C:11]([O:19][CH3:20])[CH:10]=1 |f:0.1|

Inputs

Step One
Name
4-acetamido-5-chloro-2-methoxy-benzoic acid thionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl.C(C)(=O)NC1=CC(=C(C(=O)O)C=C1Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CN(N(C1)CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NC2CN(N(C2)CC)CC)C=C1Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.